molecular formula C18H19N3O2S B13811110 4-Methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)benzenesulfonamide CAS No. 71795-21-6

4-Methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)benzenesulfonamide

Katalognummer: B13811110
CAS-Nummer: 71795-21-6
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: BAJNBINKRWTUIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- is a complex organic compound with a molecular formula of C17H18N2O2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. The structure of this compound includes a benzenesulfonamide core with various functional groups attached, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide coreThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), Dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzenesulfonamide derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to a decrease in the production of bicarbonate and protons. This inhibition can disrupt various physiological processes, such as pH regulation and ion transport, which are critical for the survival and proliferation of cancer cells and bacteria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- lies in its complex structure, which allows for multiple points of interaction with biological targets. This complexity enhances its potential as a versatile reagent in chemical synthesis and as a potent inhibitor in biological systems .

Eigenschaften

CAS-Nummer

71795-21-6

Molekularformel

C18H19N3O2S

Molekulargewicht

341.4 g/mol

IUPAC-Name

2-benzyl-1-(4-methylphenyl)sulfonyl-3-prop-2-ynylguanidine

InChI

InChI=1S/C18H19N3O2S/c1-3-13-19-18(20-14-16-7-5-4-6-8-16)21-24(22,23)17-11-9-15(2)10-12-17/h1,4-12H,13-14H2,2H3,(H2,19,20,21)

InChI-Schlüssel

BAJNBINKRWTUIC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC2=CC=CC=C2)NCC#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.